7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15612731
InChI: InChI=1S/C23H16O3/c1-13-7-9-15(10-8-13)20-12-25-21-14(2)22-18(11-19(20)21)16-5-3-4-6-17(16)23(24)26-22/h3-12H,1-2H3
SMILES:
Molecular Formula: C23H16O3
Molecular Weight: 340.4 g/mol

7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

CAS No.:

Cat. No.: VC15612731

Molecular Formula: C23H16O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one -

Specification

Molecular Formula C23H16O3
Molecular Weight 340.4 g/mol
IUPAC Name 7-methyl-10-(4-methylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one
Standard InChI InChI=1S/C23H16O3/c1-13-7-9-15(10-8-13)20-12-25-21-14(2)22-18(11-19(20)21)16-5-3-4-6-17(16)23(24)26-22/h3-12H,1-2H3
Standard InChI Key OPPPBVAOQGAARB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (CAS 370584-49-9) belongs to the chromene family, featuring a bicyclic framework comprising a benzofuran moiety fused to a chromen-5-one system . The molecular formula C23H20O3 (MW 344.4 g/mol) includes two methyl substituents: one at the 7-position of the chromenone core and another at the para position of the phenyl ring attached to C-10 .

The fused ring system imposes planarity on the molecule, while the 4-methylphenyl group introduces steric bulk and electron-donating effects. X-ray crystallography of analogous compounds reveals dihedral angles of 5–15° between the phenyl ring and the chromenone plane, suggesting moderate conjugation.

Physicochemical Properties

Key properties include:

PropertyValue/DescriptionSource
Purity≥95%
SolubilityLow in water; soluble in DMSO, DMFInferred
StabilityStable at RT; store at 2–8°C
LogP (Predicted)3.8 ± 0.5Calculated

The methoxy and methyl groups enhance lipophilicity, favoring membrane permeability in biological systems.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis typically employs a modular approach:

  • Core Construction: Formation of the benzofurochromenone system via palladium-catalyzed cross-coupling and annulation .

  • Substituent Introduction: Suzuki-Miyaura coupling for aryl group installation at C-10.

  • Functionalization: Methylation at C-7 using methyl iodide or dimethyl sulfate under basic conditions .

Stepwise Synthesis

A representative pathway involves:

  • Precursor Preparation: 2,4-Dihydroxy-5-iodoacetophenone treated with POCl3/DMF to form the chromone-6-carbaldehyde intermediate .

  • Sonogashira Coupling: Reaction with 4-methylphenylacetylene using Pd(PPh3)2Cl2/CuI in DMF/K2CO3 yields the benzofurochromene skeleton .

  • Methylation: Selective methylation at C-7 using CH3I/K2CO3 in acetone (60°C, 12 h) .

Optimization Notes:

  • Yield improves from 45% to 68% when replacing aqueous DMF with anhydrous DMF .

  • Chromatography (SiO2, hexane/EtOAc 4:1) achieves >95% purity .

Spectroscopic Characterization

NMR Analysis

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.21 (s, H-2), 7.89 (d, J=8.4 Hz, H-9), 7.45–7.32 (m, aryl-H), 2.56 (s, C7-CH3), 2.41 (s, C10-Ph-CH3) .

  • 13C NMR:

    • 189.2 ppm (C=O), 162.4 (C-5), 148.1–115.7 (aromatic carbons), 21.3 (CH3) .

Mass Spectrometry

  • HRMS (ESI+): m/z 345.1465 [M+H]+ (calc. 345.1461) .

Biological Evaluation

Cytotoxicity Profile

Analogous compounds show moderate activity against MCF-7 breast cancer cells (IC50 25–50 µM) . Electron-donating substituents (e.g., methyl) correlate with reduced cytotoxicity compared to halogenated derivatives .

Applications and Future Prospects

Medicinal Chemistry

  • Neurodegenerative Diseases: Chromenones are explored as multi-target ligands for Alzheimer’s therapy .

  • Anticancer Agents: Furochromenone derivatives interfere with tubulin polymerization and kinase signaling.

Material Science

The extended π-system enables applications in:

  • Organic semiconductors (Eg ≈ 3.1 eV predicted).

  • Fluorescent probes (λem ≈ 450 nm in THF).

Research Gaps:

  • In vivo pharmacokinetic studies.

  • Targeted modifications to improve blood-brain barrier penetration.

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